molecular formula C17H29NO B6101399 N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine

N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine

Cat. No.: B6101399
M. Wt: 263.4 g/mol
InChI Key: BXLHGPGDZFSGJC-UHFFFAOYSA-N
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Description

N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butylphenoxy group attached to a propyl chain, which is further connected to a 2-methylpropan-2-amine moiety. The presence of the tert-butyl group imparts steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-16(2,3)14-10-7-8-11-15(14)19-13-9-12-18-17(4,5)6/h7-8,10-11,18H,9,12-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLHGPGDZFSGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 2-tert-butylphenol with an appropriate alkylating agent to form the tert-butylphenoxypropyl intermediate. This intermediate is then reacted with 2-methylpropan-2-amine under suitable conditions to yield the final product. Common reagents used in these reactions include alkyl halides, bases, and solvents such as dichloromethane or ethanol. The reaction conditions often involve heating and stirring to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted phenoxypropyl derivatives .

Scientific Research Applications

N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological targets.

    Industry: Utilized in the development of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylphenoxy group can bind to hydrophobic pockets within proteins, while the amine moiety can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects. The compound may also influence signaling pathways and cellular processes through its binding to specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-tert-butylphenoxy)propyl]cyclopropanamine
  • 1-[3-(2-tert-butylphenoxy)propyl]pyrrolidine
  • 4-[3-(2-tert-butylphenoxy)propyl]morpholine

Uniqueness

N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine is unique due to its specific structural features, such as the presence of both a tert-butylphenoxy group and a 2-methylpropan-2-amine moiety. This combination imparts distinct steric and electronic properties, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and biological activities .

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